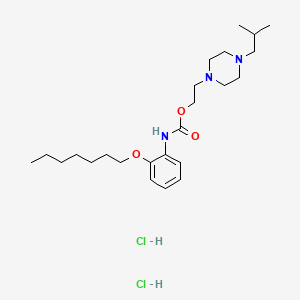
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylpropyl)-1-piperazinyl)ethyl ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylpropyl)-1-piperazinyl)ethyl ester, dihydrochloride is a complex organic compound It belongs to the class of carbamic acids, which are derivatives of carbamic acid (H2NCOOH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylpropyl)-1-piperazinyl)ethyl ester, dihydrochloride typically involves multiple steps:
Formation of the Heptyloxyphenyl Intermediate: This step involves the reaction of heptyl alcohol with phenol in the presence of an acid catalyst to form the heptyloxyphenyl intermediate.
Formation of the Piperazinyl Ethyl Ester: This step involves the reaction of 1-methylpropyl piperazine with ethyl chloroformate to form the piperazinyl ethyl ester intermediate.
Coupling Reaction: The final step involves the coupling of the heptyloxyphenyl intermediate with the piperazinyl ethyl ester intermediate in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the heptyloxy group.
Reduction: Reduction reactions can occur at the ester or piperazinyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
Oxidation: Oxidation of the heptyloxy group can lead to the formation of heptanoic acid derivatives.
Reduction: Reduction of the ester group can lead to the formation of alcohol derivatives.
Substitution: Substitution reactions can lead to various substituted phenyl derivatives.
Scientific Research Applications
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylpropyl)-1-piperazinyl)ethyl ester, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylpropyl)-1-piperazinyl)ethyl ester, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The heptyloxyphenyl group and the piperazinyl ethyl ester group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, methyl ester: Similar in structure but lacks the heptyloxy and piperazinyl groups.
Carbamic acid, methyl-, o-cumenyl ester: Similar in structure but has different substituents on the phenyl ring.
Carbamic acid, methyl ester: A simpler compound with only a methyl group attached to the carbamic acid.
Uniqueness
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(1-methylpropyl)-1-piperazinyl)ethyl ester, dihydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the heptyloxy group enhances its hydrophobicity, while the piperazinyl group provides additional binding interactions with molecular targets.
Properties
CAS No. |
141312-26-7 |
|---|---|
Molecular Formula |
C24H43Cl2N3O3 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
2-[4-(2-methylpropyl)piperazin-1-yl]ethyl N-(2-heptoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C24H41N3O3.2ClH/c1-4-5-6-7-10-18-29-23-12-9-8-11-22(23)25-24(28)30-19-17-26-13-15-27(16-14-26)20-21(2)3;;/h8-9,11-12,21H,4-7,10,13-20H2,1-3H3,(H,25,28);2*1H |
InChI Key |
NWYSHMUTOIZKIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCN(CC2)CC(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















